N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-17-9-7-14(8-10-17)18-12-25-20(22-18)23-19(24)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNYPMRLHFRUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-(4-Bromophenyl)-1,3-Thiazol-2-Amine
The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. In this method, 4-bromoacetophenone reacts with thiourea in ethanol under reflux to yield 4-(4-bromophenyl)-1,3-thiazol-2-amine.
Reaction Conditions :
- Solvent : Ethanol (50 mL)
- Catalyst : Triethylamine (2–3 drops)
- Temperature : Reflux (78°C)
- Time : 2–4 hours
- Yield : 85–90%
Mechanistic Insight :
The α-haloketone (4-bromoacetophenone) undergoes nucleophilic attack by thiourea’s sulfur atom, followed by cyclization and elimination of hydrogen halide to form the thiazole ring.
Amidation with Naphthalene-2-Carbonyl Chloride
The thiazol-2-amine intermediate is acylated using naphthalene-2-carbonyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
Reaction Conditions :
- Molar Ratio : 1:1.2 (amine:acyl chloride)
- Solvent : DCM (20 mL)
- Base : TEA (2 equiv)
- Temperature : 0°C → room temperature
- Time : 12 hours
- Yield : 75–80%
Key Spectral Data :
One-Pot Cyclocondensation Using Bromoacetyl Derivatives
Direct Assembly of Thiazole-Carboxamide
An alternative approach involves reacting 4-bromophenylthiourea with 2-bromo-1-(naphthalen-2-yl)ethan-1-one in dioxane under basic conditions. This method bypasses the isolated amine intermediate.
Reaction Conditions :
- Solvent : Dioxane (30 mL)
- Catalyst : Triethylamine (1 equiv)
- Temperature : Reflux (100°C)
- Time : 6 hours
- Yield : 70–75%
Advantages :
Limitations :
- Competing side reactions (e.g., over-alkylation).
Coupling Reagent-Mediated Amide Bond Formation
Carbodiimide-Based Activation
The thiazol-2-amine reacts with naphthalene-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Reaction Conditions :
- Reagents : EDC (1.5 equiv), HOBt (1.2 equiv)
- Solvent : DMF (15 mL)
- Temperature : 0°C → room temperature
- Time : 24 hours
- Yield : 80–85%
Characterization :
Comparative Analysis of Synthetic Methods
| Parameter | Hantzsch + Amidation | One-Pot Cyclocondensation | Coupling Reagent |
|---|---|---|---|
| Yield (%) | 75–80 | 70–75 | 80–85 |
| Reaction Time (h) | 14 | 6 | 24 |
| Purification Complexity | Moderate | Low | High |
| Cost Efficiency | High | Moderate | Low |
| Scalability | Excellent | Good | Moderate |
Key Observations :
- The Hantzsch method offers scalability but requires multiple steps.
- Coupling reagents enhance yield but increase cost.
Structural Validation and Purity Assessment
Spectroscopic Confirmation
Chromatographic Purity
Applications and Derivatives
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide serves as a precursor for fluorescent dyes and kinase inhibitors. Functionalization at the bromine site enables Suzuki cross-coupling for drug discovery.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives .
Scientific Research Applications
Chemistry
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide serves as a building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to derivatives with enhanced properties.
Biology
This compound has been investigated for its antimicrobial properties , showing effectiveness against various bacterial and fungal species. Studies indicate that it inhibits bacterial lipid biosynthesis, contributing to its antimicrobial activity .
Medicine
The compound is explored for its anticancer activity , particularly against breast cancer cell lines. In vitro studies have demonstrated that it inhibits key enzymes involved in cell proliferation and survival pathways, making it a candidate for further pharmacological studies .
| Activity Type | Target | Methodology | Results |
|---|---|---|---|
| Antimicrobial | Gram-positive and Gram-negative bacteria | Turbidimetric method | Significant inhibition observed |
| Antifungal | Various fungal species | Turbidimetric method | Effective against tested strains |
| Anticancer | MCF7 breast cancer cell line | Sulforhodamine B assay | Notable cytotoxicity reported |
Case Studies
- Antimicrobial Evaluation: A study conducted on this compound showed promising results against both Gram-positive and Gram-negative bacteria. The compound was effective in reducing bacterial growth significantly compared to control groups .
- Anticancer Activity: Research focusing on breast cancer cell lines revealed that the compound inhibited cell proliferation effectively at specific concentrations. Molecular docking studies indicated favorable binding interactions with target proteins involved in cancer progression, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial lipid biosynthesis. Its anticancer effects are believed to result from the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The 4-position of the thiazole ring is critical for modulating biological activity. For example:
- N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide () replaces the naphthalene carboxamide with a piperidinylbutanamide group, reducing aromaticity but enhancing solubility through the aliphatic chain. This compound exhibits immunosuppressant and CNS activities .
- 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () substitutes the carboxamide with a benzylidene group and uses chlorine instead of bromine.
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () features a morpholinoacetamide group, introducing polarity and hydrogen-bonding capacity absent in the target compound .
Key Insight: Bromine at the 4-phenyl position (target compound) may enhance hydrophobic interactions compared to chlorine, while carboxamide groups (vs. morpholino or benzylidene) influence solubility and target specificity.
Carboxamide Group Modifications
- N-(4-Chloro-2-methylphenyl)-4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]diazenyl}-3-hydroxynaphthalene-2-carboxamide () incorporates an azo linkage, increasing conjugation and reactivity but reducing stability under reductive conditions .
- N-(4-Bromophenyl)acetamide () simplifies the structure to a single acetamide group, with bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in chlorinated analogs) indicating subtle electronic differences due to halogen substitution .
Table 1: Structural and Electronic Comparisons
Halogen Effects on Molecular Properties
Bromine’s larger atomic radius (1.85 Å vs. chlorine: 1.75 Å) and higher electronegativity increase van der Waals interactions and steric hindrance. In contrast, 2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide () positions bromine and chlorine on separate rings, demonstrating how halogen placement influences molecular geometry and intermolecular interactions .
Physical and Chemical Properties
- Solubility : The naphthalene group in the target compound increases hydrophobicity compared to N-(4-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide (), which includes a polar azo group .
- Stability : Azo-linked compounds () are prone to reductive cleavage, whereas carboxamides (target compound) are more stable under physiological conditions .
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of thiazole derivatives. The thiazole ring is known for its diverse biological activities, making compounds that contain it particularly interesting for pharmacological applications. The compound's structure includes a naphthalene moiety, which enhances its biological properties due to increased lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
-
Formation of Thiazole Intermediate :
- Reaction of 4-bromobenzaldehyde with thiosemicarbazide to produce 4-(4-bromophenyl)-1,3-thiazole-2-amine.
-
Coupling with Naphthalene Derivative :
- The intermediate is then reacted with naphthalene-2-carboxylic acid chloride to yield the final product.
This synthetic route allows for the generation of high-purity compounds suitable for biological testing .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The mechanism underlying this activity is believed to involve the inhibition of lipid biosynthesis in bacterial cells .
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |
| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |
| Candida albicans | 0.8 µg/mL | 1.5 µg/mL |
Anticancer Activity
This compound has also been evaluated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Sulforhodamine B (SRB) assays revealed that certain derivatives exhibited potent cytotoxic effects, with IC50 values indicating significant growth inhibition .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-[4-(4-bromophenyl)... | MCF7 | 5.0 |
| Derivative D6 | MCF7 | 3.5 |
| Derivative D7 | MCF7 | 4.0 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism : The compound inhibits key enzymes involved in lipid biosynthesis in bacteria.
- Anticancer Mechanism : It is believed to interfere with cell proliferation pathways by inhibiting enzymes critical for cancer cell survival and growth .
Case Studies and Research Findings
Several studies have explored the biological significance of this compound:
- A study published in Molecules reported promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, supporting its potential as a therapeutic agent .
- Another research highlighted the anticancer effects on MCF7 cells, demonstrating that modifications to the thiazole structure could enhance potency .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide?
Answer:
The compound is typically synthesized via Hantzsch thiazole synthesis , involving cyclization of a bromophenyl-substituted thiourea intermediate with α-haloketones. Key steps include:
- Substituted thiourea preparation : React 4-bromophenyl isothiocyanate with naphthalene-2-carboxamide derivatives under basic conditions.
- Cyclization : Treat the thiourea intermediate with α-bromoacetophenone analogs in ethanol or DMF at 80–100°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization may require adjusting stoichiometry or using microwave-assisted synthesis .
Basic: How is this compound characterized structurally and spectroscopically?
Answer:
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–S bond in the thiazole ring: ~1.73 Å; Br–C bond: ~1.89 Å) .
- NMR spectroscopy :
- ¹H NMR : Aromatic protons appear at δ 7.2–8.5 ppm; thiazole protons at δ 6.8–7.1 ppm.
- ¹³C NMR : Thiazole carbons resonate at δ 120–140 ppm; bromophenyl carbons at δ 125–135 ppm .
- Mass spectrometry : Molecular ion peaks (M+H⁺) align with the molecular formula C₂₀H₁₃BrN₂OS (calculated m/z: 409.2) .
Advanced: How do structural modifications at the 4-bromophenyl or naphthalene positions influence bioactivity?
Answer:
- Bromophenyl substitution : The bromine atom enhances lipophilicity and π-π stacking with aromatic residues in enzyme binding pockets. Replacement with electron-withdrawing groups (e.g., nitro) may reduce affinity for CNS targets .
- Naphthalene modifications : Adding methyl groups at the 1-position increases steric hindrance, potentially lowering solubility but improving selectivity for kinases .
- Methodological validation : Use docking simulations (e.g., AutoDock Vina) to predict binding modes and compare with in vitro assays (e.g., IC₅₀ values in kinase inhibition studies) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Data normalization : Express activity relative to positive controls (e.g., staurosporine for kinase inhibition) to account for batch-to-batch variability .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility :
- Stability :
Advanced: How is X-ray crystallography applied to study its interactions with biological targets?
Answer:
- Co-crystallization : Soak the compound into protein crystals (e.g., kinases) at 10 mM concentration in reservoir solution (20% PEG 3350, 0.2 M ammonium sulfate).
- Data collection : Use synchrotron radiation (λ = 0.978 Å) to resolve Br atom positions in electron density maps .
- Analysis : Software like PHENIX refines ligand-protein interactions, highlighting hydrogen bonds between the carboxamide group and kinase hinge region .
Advanced: How can contradictory results in cytotoxicity assays be addressed?
Answer:
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify off-target effects at higher doses.
- Apoptosis markers : Use flow cytometry with Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death .
- Mitochondrial toxicity : Measure ATP levels (CellTiter-Glo) to rule out non-specific metabolic inhibition .
Basic: What safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
